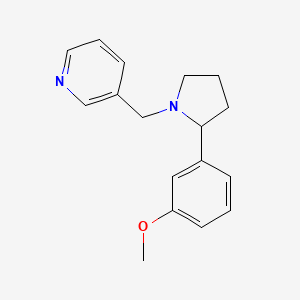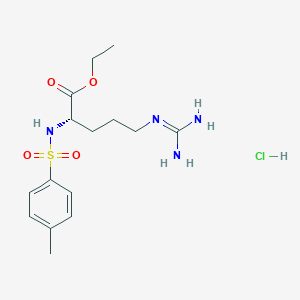![molecular formula C11H15N3O2S B8616426 tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8616426.png)
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazole ring fused with a thiazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be achieved through several synthetic routes. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with a thiazole derivative under specific reaction conditions. This process typically requires the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and reproducibility in the production of the compound.
Chemical Reactions Analysis
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium diphenylphosphide, sodium tetrahydridoborate, and N-bromosuccinimide .
Oxidation: The compound can be oxidized using atmospheric oxygen or N-bromosuccinimide to form phosphine oxides and other by-products.
Reduction: Sodium tetrahydridoborate is often used to reduce the compound, leading to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form addition products.
Scientific Research Applications
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its heterocyclic structure makes it a valuable scaffold for drug discovery, as it can be modified to enhance biological activity and selectivity.
In biology and medicine, the compound has shown potential as an antimicrobial, antifungal, and anticancer agent . Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutic agents. Additionally, the compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be compared to other similar compounds, such as tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate and tert-butyl (2-vinylthiazol-5-yl)carbamate . These compounds share similar structural features, such as the presence of a thiazole ring, but differ in their substituents and overall reactivity.
tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate:
tert-butyl (2-vinylthiazol-5-yl)carbamate: The presence of a vinyl group in this compound allows for additional reactivity, such as polymerization reactions.
The uniqueness of this compound lies in its fused pyrazole-thiazole structure, which provides a distinct set of chemical and biological properties that can be leveraged for various scientific applications.
Properties
Molecular Formula |
C11H15N3O2S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C11H15N3O2S/c1-7-8(9-14(13-7)5-6-17-9)12-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,12,15) |
InChI Key |
GFSGHFNAZMUSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CSC2=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-3-yl)methylidene]cyclohexan-1-one](/img/structure/B8616343.png)

![5-(4-Methylbenzene-1-sulfonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8616352.png)




![4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene](/img/structure/B8616384.png)






